molecular formula C11H9ClN2O3 B2546788 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one CAS No. 433310-26-0

4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one

Cat. No.: B2546788
CAS No.: 433310-26-0
M. Wt: 252.65
InChI Key: FIUNXRLMZHVJPJ-UHFFFAOYSA-N
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Description

4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chloro group, an ethyl group, and a nitro group attached to the quinoline core, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one typically involves multi-step organic reactions. One possible route includes:

    Nitration: Introduction of the nitro group to the quinoline ring using a nitrating agent such as nitric acid.

    Chlorination: Substitution of a hydrogen atom with a chlorine atom using chlorinating agents like thionyl chloride.

    Alkylation: Introduction of the ethyl group through an alkylation reaction using ethyl halides in the presence of a base.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the nitro group to other functional groups like nitroso or amino groups.

    Reduction: Reduction of the nitro group to an amino group using reducing agents like hydrogen gas and a catalyst.

    Substitution: Halogen substitution reactions where the chloro group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron filings in acidic medium.

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of nitrosoquinoline or aminoquinoline derivatives.

    Reduction: Formation of 4-chloro-1-ethyl-3-aminoquinolin-2(1H)-one.

    Substitution: Formation of 4-substituted-1-ethyl-3-nitroquinolin-2(1H)-one derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one depends on its interaction with specific molecular targets. It may inhibit enzymes or interact with cellular receptors, leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the chloro and ethyl groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-chloroquinoline: Lacks the ethyl and nitro groups, used as an antimalarial agent.

    1-ethyl-3-nitroquinoline: Lacks the chloro group, studied for its antimicrobial properties.

    3-nitroquinoline-2(1H)-one: Lacks the chloro and ethyl groups, investigated for its anticancer activity.

Uniqueness

4-chloro-1-ethyl-3-nitroquinolin-2(1H)-one is unique due to the presence of all three functional groups (chloro, ethyl, and nitro) on the quinoline core. This combination may result in distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

4-chloro-1-ethyl-3-nitroquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c1-2-13-8-6-4-3-5-7(8)9(12)10(11(13)15)14(16)17/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUNXRLMZHVJPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301319601
Record name 4-chloro-1-ethyl-3-nitroquinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301319601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804410
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

433310-26-0
Record name 4-chloro-1-ethyl-3-nitroquinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301319601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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